(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid, with the Chemical Abstracts Service number 1946017-75-9, is a cyclopropane derivative characterized by a phenyl group at the 2-position and an oxan-2-yloxy substituent. This compound is classified as a carboxylic acid due to the presence of a carboxyl functional group, which is crucial for its chemical reactivity and biological activity. The molecular formula is and its molecular weight is approximately 262.31 g/mol .
The synthesis of (1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid typically involves several key steps:
The molecular structure of (1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid features several notable characteristics:
The stereochemistry at positions 1 and 2 (denoted as (1S,2S)) indicates specific spatial arrangements that are crucial for biological interactions . The compound's structural formula can be represented as:
(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions:
The mechanism of action for (1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activities or receptor functions by binding to these targets, thereby influencing cellular processes such as metabolic pathways or signaling cascades. For example, it may inhibit certain enzymes, leading to altered physiological responses that could have therapeutic implications .
The physical and chemical properties of (1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid include:
These properties are essential for understanding how the compound behaves in different environments and its potential applications in research and pharmaceuticals .
(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid has several scientific applications:
Chiral cyclopropane scaffolds are pivotal structural motifs in medicinal chemistry due to their unique geometric and electronic properties. The high ring strain (~27 kcal/mol) and defined stereochemistry of cyclopropanes enhance binding affinity to biological targets by restricting conformational flexibility and optimizing van der Waals interactions. Compounds featuring trans-substituted cyclopropanes, such as the target molecule (1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid, exhibit distinct pharmacodynamic profiles because their rigid carbocyclic ring forces substituents into fixed orientations. This stereoselectivity is exploited in drugs like tranylcypromine (antidepressant) and cilastatin (renal dehydropeptidase inhibitor), where the trans-configuration dictates efficacy [5] [7].
The cyclopropane ring also serves as a bioisostere for peptidic bonds or cis-olefins, improving metabolic stability. For instance, in protease inhibitors, the scaffold reduces enzymatic degradation while maintaining target engagement. The carboxylic acid moiety in the target compound further enables salt formation for enhanced solubility or direct participation in target binding via hydrogen bonding or ionic interactions [7].
Table 1: Pharmaceuticals Incorporating Chiral Cyclopropane Scaffolds
Compound | Therapeutic Class | Role of Cyclopropane |
---|---|---|
Tranylcypromine | Antidepressant | MAO inhibition via ring strain-enhanced binding |
Cilastatin | Enzyme inhibitor | Prevents renal degradation of imipenem |
BMS-791325 | HCV NS5B inhibitor | Optimizes hydrophobic pocket interactions |
(Target Compound) | Investigational | Stereospecific positioning of THP ether & carboxylate |
The tetrahydropyranyl (THP) group is a cornerstone protecting group for hydroxyl functionalities in multistep organic synthesis. Its utility arises from:
In the target compound (1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid, the THP group protects the phenolic hydroxyl during cyclopropanation or carboxylate activation. This is critical because the strained cyclopropane ring is susceptible to ring-opening under acidic or oxidative conditions. The THP’s acid lability allows selective deprotection without perturbing the cyclopropane or carboxylic acid [1] [6].
Table 2: THP Deprotection Methods and Applications
Method | Conditions | Selectivity Notes |
---|---|---|
Acidic Hydrolysis | 0.1 M HCl, THF/H₂O, 25°C | Compatible with esters, amides |
Lewis Acid Catalysis | Bi(OTf)₃, CH₂Cl₂, rt | Avoids strong protic acids |
Oxidative Cleavage | NBS/β-cyclodextrin, H₂O | Converts THP to carbonyls |
Competitive Removal vs. TMS | N₂O₄/SiO₂, −10°C | Selective for TMS ethers over THP |
Structural analogs are compounds sharing core scaffolds but differing in substituents or stereochemistry, enabling optimization of pharmacodynamics and pharmacokinetics. The target compound’s cyclopropane-THP-carboxylate architecture permits analog generation through:
Notably, THP-containing analogs demonstrate advantages over benzyl-based protections. In peptide synthesis, THP-protected serine/cysteine derivatives show <1% racemization versus >3% for trityl analogs, crucial for chiral integrity [3] [8]. Analog libraries derived from lead compounds like the target molecule enable structure-activity relationship (SAR) studies to refine target affinity, as demonstrated by nucleoside analogs (e.g., clevudine) where THP-like tetrahydropyran rings improve antiviral activity [5] [9].
Example Analog Optimization Pathways:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3